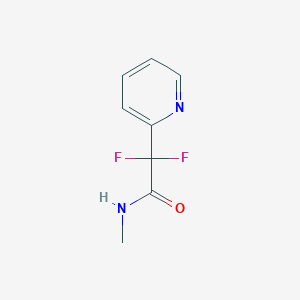

2,2-difluoro-N-methyl-2-(pyridin-2-yl)acetamide

Beschreibung

2,2-Difluoro-N-methyl-2-(pyridin-2-yl)acetamide is a fluorinated acetamide derivative featuring a pyridin-2-yl substituent and a difluoromethyl group. The difluoro substitution likely enhances its metabolic stability and lipophilicity, which are critical in medicinal chemistry and agrochemical design .

Eigenschaften

Molekularformel |

C8H8F2N2O |

|---|---|

Molekulargewicht |

186.16 g/mol |

IUPAC-Name |

2,2-difluoro-N-methyl-2-pyridin-2-ylacetamide |

InChI |

InChI=1S/C8H8F2N2O/c1-11-7(13)8(9,10)6-4-2-3-5-12-6/h2-5H,1H3,(H,11,13) |

InChI-Schlüssel |

KOQOPBHDSLTNHU-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=O)C(C1=CC=CC=N1)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2,2-Difluor-N-methyl-2-(pyridin-2-yl)acetamid durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Fluoratome können durch andere funktionelle Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.

Oxidation und Reduktion: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden, oder reduziert werden, um Amine und andere Derivate zu liefern.

Cyclisierung: Das Vorhandensein des Pyridinylrings ermöglicht Cyclisierungsreaktionen, um komplexere heterocyclische Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) werden häufig verwendet.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren oder basischen Medien.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind substituierte Pyridine, Amide und verschiedene heterocyclische Verbindungen, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

2,2-Difluor-N-methyl-2-(pyridin-2-yl)acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer fluorierter Verbindungen und Heterocyclen verwendet.

Biologie: Wird auf sein Potenzial als bioaktives Molekül in der Arzneimittelforschung und -entwicklung untersucht.

Medizin: Wird auf seine pharmakologischen Eigenschaften untersucht, darunter potenzielle entzündungshemmende und krebshemmende Aktivitäten.

Industrie: Wird bei der Entwicklung von Agrochemikalien und Werkstoffwissenschaften aufgrund seiner einzigartigen chemischen Eigenschaften eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 2,2-Difluor-N-methyl-2-(pyridin-2-yl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Fluoratome verstärken die Fähigkeit der Verbindung, starke Wasserstoffbrückenbindungen zu bilden und mit biologischen Makromolekülen zu interagieren. Diese Wechselwirkung kann die Aktivität von Enzymen, Rezeptoren und anderen Proteinen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-N-methyl-2-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and other derivatives.

Cyclization: The presence of the pyridinyl ring allows for cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted pyridines, amides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 2,2-difluoro-N-methyl-2-(pyridin-2-yl)acetamide exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit key signaling pathways in cancer cells. In particular, the inhibition of TGFβRI kinase has shown significant potential in reducing tumor growth and metastasis .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research has demonstrated that certain derivatives can effectively suppress COX-2 activity, a critical enzyme involved in inflammatory processes. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs, suggesting that these compounds could serve as viable alternatives or adjuncts to current therapies .

3. Neurological Disorders

The M1 muscarinic acetylcholine receptor is a target for treating cognitive disorders such as Alzheimer's disease. Compounds related to 2,2-difluoro-N-methyl-2-(pyridin-2-yl)acetamide have been explored for their ability to selectively activate this receptor, enhancing memory and cognitive function in preclinical models .

Agrochemical Applications

1. Herbicidal Properties

The compound has been noted for its potential use in herbicides. Its structural characteristics allow it to interact with specific biochemical pathways in plants, leading to effective weed control while minimizing harm to crops . The development of formulations incorporating this compound could lead to more sustainable agricultural practices.

Materials Science Applications

1. Synthesis of Functional Materials

In materials science, 2,2-difluoro-N-methyl-2-(pyridin-2-yl)acetamide has been utilized as a building block for synthesizing novel organic materials. Its unique fluorinated structure contributes to enhanced thermal stability and mechanical properties in polymers . Research into polymer composites incorporating this compound is ongoing, with applications ranging from electronics to coatings.

Case Studies

Wirkmechanismus

The mechanism of action of 2,2-difluoro-N-methyl-2-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide (CAS 1765-10-2)

- Structure : Contains a trifluoromethyl group and a nitro-substituted pyridine ring.

- Properties : Molecular formula C₇H₄F₃N₃O₃; exhibits strong electron-withdrawing effects due to the nitro and trifluoromethyl groups, enhancing reactivity in nucleophilic substitutions .

- Applications : Used in organic synthesis for constructing nitroaromatic pharmacophores .

N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)acetamide

- Structure: Features dual trifluoromethyl groups and a dimethylaminoethyl chain.

- Properties: Molecular formula C₁₂H₁₆F₆N₃O; the trifluoromethyl groups increase hydrophobicity, while the dimethylaminoethyl moiety may enhance solubility in polar solvents .

- Applications: Potential use in drug discovery for kinase inhibition or CNS-targeting agents .

2-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-N-{2-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-6-hydroxyphenyl}acetamide (CAS 629655-22-7)

- Structure: Combines difluoroethylamino, pyridin-2-yl, and triazole-phenyl groups.

- Properties : Molecular formula C₂₄H₂₀ClF₂N₅O₂; the difluoro group improves metabolic stability, while the triazole moiety may confer antifungal or anticancer activity .

Non-Fluorinated Pyridin-2-yl Acetamides

2-Cyano-N-(pyridin-2-yl)acetamide (HCPA)

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

- Structure : Contains a pyrimidinylsulfanyl group and methylpyridine.

- Properties: Crystallizes in a monoclinic system (space group P2₁/c) with bond angles consistent with planar amide geometry .

- Applications : Intermediate in synthesizing bioactive molecules, particularly antiparasitic agents .

Heterocyclic Acetamides with Alternative Substituents

N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide

2-(2-Chloro-6-fluorophenyl)-N-(2-pyridinyl)acetamide (CAS 380631-86-7)

- Structure : Chloro-fluorophenyl and pyridinyl groups.

- Properties : Molecular formula C₁₃H₁₀ClFN₂O; the halogenated aryl group may enhance herbicidal or antifungal activity .

Data Tables

Table 1: Structural and Molecular Comparison of Selected Acetamides

Biologische Aktivität

2,2-Difluoro-N-methyl-2-(pyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring, which is known for its ability to interact with various biological targets. The difluoro and N-methyl substituents contribute to its unique properties, potentially enhancing its interaction with enzymes and receptors.

Antimicrobial and Antiviral Properties

Research indicates that compounds similar to 2,2-difluoro-N-methyl-2-(pyridin-2-yl)acetamide exhibit significant antimicrobial and antiviral properties. For example, studies have shown that derivatives with pyridine rings can inhibit viral replication and bacterial growth effectively.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 2,2-Difluoro-N-methyl-2-(pyridin-2-yl)acetamide | Antiviral | TBD |

| Similar Pyridine Derivative | Antimicrobial | 3.6 |

The mechanism of action for this compound likely involves inhibition of specific enzymes or receptors. For instance, compounds containing pyridine moieties often act as competitive inhibitors or allosteric modulators in various biochemical pathways. The presence of difluoro groups may enhance binding affinity due to stronger electron-withdrawing effects.

Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of various pyridine derivatives against Dengue Virus (DENV). The results indicated that certain derivatives showed IC50 values as low as 0.49 µM, demonstrating potent antiviral activity. Although specific data for 2,2-difluoro-N-methyl-2-(pyridin-2-yl)acetamide was not available, the trends suggest potential efficacy in similar structures .

Study 2: Enzymatic Inhibition

Another investigation focused on the enzymatic inhibition properties of pyridine-based compounds. The study highlighted that modifications in the pyridine structure significantly affected the inhibitory potency against PI3Kα, a crucial enzyme in cancer pathways. The findings suggest that the structural characteristics of 2,2-difluoro-N-methyl-2-(pyridin-2-yl)acetamide could similarly influence its biological activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of a pyridine ring is essential for maintaining biological activity. Variations in substituents on the pyridine ring can lead to significant changes in potency and efficacy. For instance, replacing electron-withdrawing groups with electron-donating groups typically reduces the compound's effectiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.